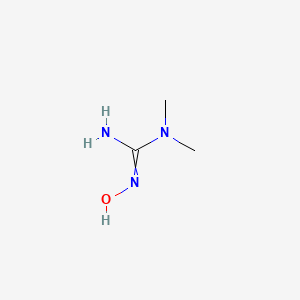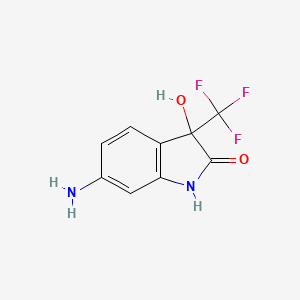
n-(5-Amino-2-chloro-4-fluorophenyl)phthalimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(5-Amino-2-chloro-4-fluorophenyl)phthalimide is a chemical compound that belongs to the class of phthalimides Phthalimides are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(5-Amino-2-chloro-4-fluorophenyl)phthalimide typically involves the condensation of 2-chloro-4-fluoro-5-aminophenylamine with phthalic anhydride. The reaction is usually carried out in the presence of a suitable solvent, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization or chromatography to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
n-(5-Amino-2-chloro-4-fluorophenyl)phthalimide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group in the compound can be reduced to an amine group using reducing agents such as iron powder and ammonium chloride.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Iron powder and ammonium chloride in water at elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Products with different substituents replacing chlorine or fluorine.
Reduction: Amino derivatives of the compound.
Oxidation: Various oxidized forms, depending on the extent of oxidation.
Aplicaciones Científicas De Investigación
n-(5-Amino-2-chloro-4-fluorophenyl)phthalimide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of n-(5-Amino-2-chloro-4-fluorophenyl)phthalimide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects. For example, it may inhibit protoporphyrinogen oxidase, leading to the accumulation of protoporphyrin IX, which is a potent photosensitizer . This results in the activation of oxygen and subsequent lipid peroxidation, causing cell damage.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-chloro-4-fluoro-5-aminophenyl)benzamide
- N-(2-chloro-4-fluoro-5-aminophenyl)maleimide
- N-(2-chloro-4-fluoro-5-aminophenyl)isophthalimide
Uniqueness
n-(5-Amino-2-chloro-4-fluorophenyl)phthalimide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of chlorine, fluorine, and amino groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C14H8ClFN2O2 |
|---|---|
Peso molecular |
290.67 g/mol |
Nombre IUPAC |
2-(5-amino-2-chloro-4-fluorophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H8ClFN2O2/c15-9-5-10(16)11(17)6-12(9)18-13(19)7-3-1-2-4-8(7)14(18)20/h1-6H,17H2 |
Clave InChI |
PRNODJBTLYFZMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C(=C3)N)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















